molecular formula C10H12O4 B14164020 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene CAS No. 35357-33-6

1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene

Cat. No.: B14164020
CAS No.: 35357-33-6
M. Wt: 196.20 g/mol
InChI Key: HMTXHRCFOCTHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,9,12-Tetraoxadispiro[4242]tetradeca-6,13-diene is a complex organic compound with the molecular formula C10H16O4 It is characterized by its unique spirocyclic structure, which includes two spiro-linked tetraoxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the intermediate 1,4-cyclohexanedione bis(ethylene ketal). This intermediate is then subjected to further reactions to form the final spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler spirocyclic compounds.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.

Scientific Research Applications

1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene exerts its effects involves its interaction with various molecular targets. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its double spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

35357-33-6

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradeca-6,13-diene

InChI

InChI=1S/C10H12O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-4H,5-8H2

InChI Key

HMTXHRCFOCTHPD-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC3(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.